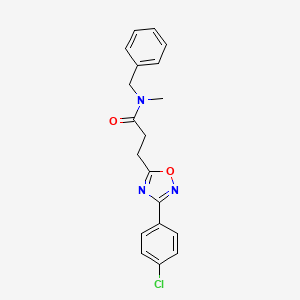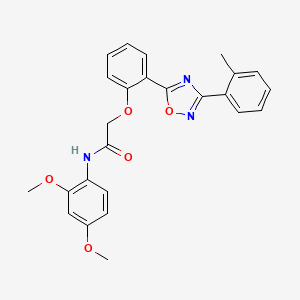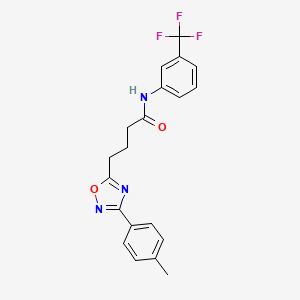
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a novel compound that has been recently synthesized and investigated for its potential use in scientific research. HMQN is a derivative of nicotinamide, a compound that has been extensively studied for its various biological activities. The unique structure of HMQN makes it an attractive candidate for further research, as it possesses both quinoline and nicotinamide moieties that have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been shown to possess anti-inflammatory and antioxidant activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in laboratory experiments is its potent biological activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit activity at low concentrations, making it a useful tool for investigating various biological processes. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide. One area of interest is in the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Studies are also needed to further elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide and to identify potential targets for its activity. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in animal models. Overall, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is a promising compound that has the potential to be a valuable tool in scientific research and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide involves the reaction of 2-hydroxy-6-methylquinoline with o-tolyl isocyanate and nicotinamide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is a relatively straightforward process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, as N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit potent anti-cancer activity. Studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to possess neuroprotective properties.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-21-19(12-16)13-20(23(28)26-21)15-27(22-8-4-3-6-17(22)2)24(29)18-7-5-11-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPWAIWTGDCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)


![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)

